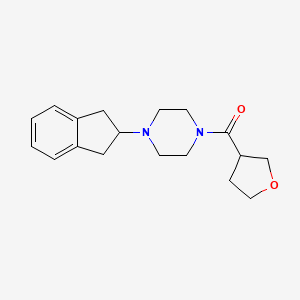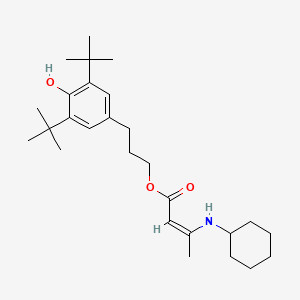![molecular formula C16H21NO3 B5329091 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid, also known as MK-801 or dizocilpine, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mecanismo De Acción
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. By binding to a specific site on the receptor, this compound blocks the influx of calcium ions into the postsynaptic neuron, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory, as well as the induction of neuronal apoptosis and the modulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows researchers to selectively manipulate the activity of the NMDA receptor in a controlled manner. However, one of the main limitations of using this compound is its potential to induce neurotoxicity at high doses, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid. One area of focus is the development of more selective NMDA receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of interest is the use of this compound in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Finally, there is growing interest in the potential therapeutic applications of NMDA receptor antagonists for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid is typically synthesized using a multi-step process that involves the reaction of 2-bromo-2-indanone with morpholine, followed by the addition of methylmagnesium bromide and subsequent purification steps. The final product is a white crystalline powder that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be particularly useful in studies of synaptic plasticity, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-17(10-12(2)20-11)16(15(18)19)7-13-5-3-4-6-14(13)8-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19)/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRKSUCAJYJC-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)


![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)